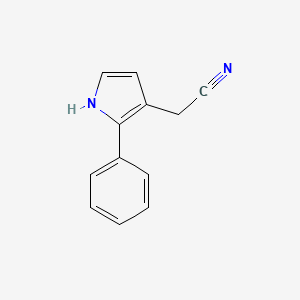

2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

89731-03-3 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-8-6-11-7-9-14-12(11)10-4-2-1-3-5-10/h1-5,7,9,14H,6H2 |

InChI Key |

HOHSKJPHBGFCPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2)CC#N |

Origin of Product |

United States |

Contextualization Within Advanced Pyrrole and Nitrile Chemistry Research

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that is a core structure in a vast number of biologically active compounds, including natural products and pharmaceuticals. pharmatutor.orgalliedacademies.org Its derivatives are known to exhibit a wide range of biological activities, such as antibacterial, anti-inflammatory, and anticancer properties. alliedacademies.orgresearchgate.net The unique electronic properties of the pyrrole ring make it a versatile building block in medicinal chemistry and materials science. pharmatutor.orgrsc.org

Similarly, the nitrile functional group is a valuable component in organic synthesis. It can be readily converted into various other functional groups, such as amines, carboxylic acids, and amides, making it a key intermediate in the synthesis of complex molecules. nih.gov The presence of both a pyrrole ring and a nitrile group in 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile makes it a bifunctional molecule with significant synthetic potential.

Modern synthetic methodologies are continuously being developed to create diverse libraries of substituted pyrroles. alliedacademies.orgmdpi.com Techniques like multicomponent reactions offer efficient pathways to complex pyrrole structures. nih.govmdpi.comnih.govntu.edu.sg For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been reported for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov Such methods could potentially be adapted for the synthesis of this compound.

Rationale for In Depth Academic Investigation of 2 2 Phenyl 1h Pyrrol 3 Yl Acetonitrile

The academic interest in 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile stems from the established importance of its constituent chemical motifs. The 2-phenylpyrrole scaffold, in particular, has been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. For example, derivatives of 2-phenylpyrrole have been investigated as potential antipsychotic agents, acting as conformationally restricted analogues of known drugs. nih.govacs.org These studies have shown that the 2-phenylpyrrole core can lead to compounds with high affinity and selectivity for dopamine (B1211576) D-2 receptors. nih.gov

The acetonitrile (B52724) moiety at the 3-position of the pyrrole (B145914) ring offers a reactive handle for further chemical transformations. This allows for the exploration of a wider chemical space and the generation of diverse libraries of compounds for biological screening. The cyano group can be transformed into other functional groups that can modulate the compound's physicochemical properties and biological activity. nih.gov

Overview of Academic Research Objectives and Methodological Scope

Retrosynthetic Analysis and Key Disconnections for the Pyrrole-Acetonitrile Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. amazonaws.com For this compound, the analysis reveals several strategic disconnections.

The most straightforward disconnection is at the C3-position of the pyrrole ring, breaking the bond between the ring and the acetonitrile side chain (Disconnection A, Figure 1). This approach, known as a functional group interconversion (FGI) strategy, simplifies the target to a 2-phenyl-3-(halomethyl)pyrrole or a related electrophilic intermediate, which can then be reacted with a cyanide source.

A more fundamental approach involves the disconnection of the pyrrole ring itself (Disconnection B, Figure 1). This strategy relies on established pyrrole-forming reactions. By breaking the N1-C2 and C4-C5 bonds, we can trace the molecule back to a 1,4-dicarbonyl precursor, a key intermediate for the Paal-Knorr synthesis. This precursor, 3-(cyanomethyl)-1-phenylbutane-1,4-dione, already contains the necessary phenyl and cyanomethyl groups in the correct relative positions. Other disconnections of the pyrrole ring can lead to precursors for different named reactions like the Hantzsch or Knorr syntheses, which assemble the ring from different building blocks.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|Disconnection A (C-C Bond)| B(2-Phenyl-3-(halomethyl)pyrrole + Cyanide source);

A -->|Disconnection B (Pyrrole Ring)| C(1,4-Dicarbonyl Precursor for Paal-Knorr Synthesis);

C --> D(3-(Cyanomethyl)-1-phenylbutane-1,4-dione + Ammonia);

Classical and Modern Approaches to Functionalized Pyrrole Ring Synthesis

The construction of the pyrrole core is achievable through several classical and modern synthetic methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. pharmaguideline.comalfa-chemistry.com

The reaction mechanism begins with the attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. uctm.edu This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu Subsequent dehydration yields the aromatic pyrrole ring. alfa-chemistry.comuctm.edu

For the synthesis of the target molecule, the required precursor would be a 1-phenyl-1,4-dicarbonyl compound bearing a cyanomethyl group at the appropriate position. While efficient, the classical Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.intandfonline.com Modern modifications address these limitations by employing milder catalysts or alternative energy sources.

Table 1: Modern Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst/Condition | Description | Advantages |

|---|---|---|

| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) | Catalyze the condensation under milder conditions than traditional Brønsted acids. alfa-chemistry.com | Increased compatibility with sensitive functional groups, often higher yields. |

| Solid Catalysts (e.g., Clays, Montmorillonite) | Heterogeneous catalysts that facilitate the reaction and simplify product purification. alfa-chemistry.com | Ease of catalyst removal, potential for recyclability, environmentally friendlier. |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture, significantly reducing reaction times. alfa-chemistry.com | Drastically shorter reaction times, often improved yields. |

| Ionic Liquids (e.g., [BMIm]BF₄) | Serve as both solvent and catalyst, enabling reactions at room temperature without additional acid. alfa-chemistry.com | Mild conditions, potential for catalyst/solvent recycling. |

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that produces substituted pyrroles from the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.org

The accepted mechanism starts with the formation of an enamine from the β-ketoester and ammonia/amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and elimination of water afford the final pyrrole product. wikipedia.org

To apply this method to the synthesis of this compound, one could envision using phenacyl halide (an α-haloketone) to introduce the phenyl group at the C2 position, and a β-ketonitrile like 3-oxopentanedinitrile or a related derivative as the β-dicarbonyl component. The regiochemical outcome is generally well-defined, though the scope can sometimes be limited by the availability of the starting materials. cdnsciencepub.com Recent advancements have expanded the utility of the Hantzsch synthesis through mechanochemical, solvent-free conditions, offering a more sustainable approach. taylorandfrancis.comresearchgate.net

The Knorr pyrrole synthesis is another fundamental method that involves the condensation of an α-aminoketone with a compound containing an activated methylene (B1212753) group, such as a β-dicarbonyl compound. wikipedia.org A significant challenge is the inherent instability of α-aminoketones, which tend to self-condense. wikipedia.org This is often overcome by generating the α-aminoketone in situ, for example, by reducing an α-oximino ketone with zinc in acetic acid. wikipedia.org

The mechanism proceeds through the formation of an imine between the two components, which then tautomerizes to an enamine. Subsequent cyclization and dehydration furnish the pyrrole ring. wikipedia.org For the target molecule, this strategy would require an α-amino-α-phenyl ketone and a β-keto compound bearing the acetonitrile moiety. The development of catalytic versions of the Knorr synthesis, for instance using manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters, represents a modern, more atom-economical adaptation of this classical reaction. organic-chemistry.org

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic rings, offering high efficiency, selectivity, and functional group tolerance. researchgate.net Several such methods are applicable to the synthesis of polysubstituted pyrroles.

These catalytic methods often involve multicomponent reactions where the pyrrole ring is assembled in a single step from simple precursors. For example, titanium-catalyzed [2+2+1] cycloadditions can combine two alkyne molecules with a nitrogen source to form the pyrrole core. nih.gov Similarly, rhodium and zinc catalysts can effectively promote the cyclization of dienyl azides to yield pyrroles under mild, room-temperature conditions. organic-chemistry.orgnih.gov Palladium and copper catalysts are also widely used in multicomponent reactions that provide access to complex pyrrole structures. nih.gov These methods provide powerful alternatives to classical syntheses, particularly for accessing highly substituted or complex pyrrole derivatives.

Table 2: Comparison of Transition Metal-Catalyzed Pyrrole Syntheses

| Catalyst | Key Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Titanium (Ti) | Alkynes, Isonitriles | [2+2+1] Cycloaddition | Efficient for constructing highly substituted pyrroles. nih.gov |

| Rhodium (Rh) / Zinc (Zn) | Dienyl Azides | Intramolecular Cyclization | Proceeds under very mild room temperature conditions. organic-chemistry.orgnih.gov |

| Palladium (Pd) | Alkynes, Amines, Alkenes | Three-Component Coupling | Forms 2,3,4-trisubstituted pyrroles with good regioselectivity. nih.gov |

| Copper (Cu) | Formamides, Alkenes/Alkynes | [3+2] Cycloaddition | Multicomponent reaction leading to polysubstituted pyrrole-2-carbonitriles. nih.gov |

Strategies for Stereoselective and Regioselective Introduction of the Phenyl Moiety

Achieving the correct placement of the phenyl group at the C2 position of the pyrrole ring is a critical aspect of the synthesis. In the classical methods discussed (Paal-Knorr, Hantzsch, Knorr), regioselectivity is predetermined by the structure of the acyclic precursors. For instance, using phenacyl bromide as the α-haloketone in a Hantzsch synthesis ensures the phenyl group is incorporated at the C2 position of the resulting pyrrole.

An alternative and highly versatile strategy involves the late-stage introduction of the phenyl group onto a pre-formed pyrrole ring. This can be accomplished through regioselective C-H activation or, more commonly, through cross-coupling reactions. The synthesis of a pyrrole bearing a halogen (e.g., bromine or iodine) or a boronic ester at the C2 position provides a "handle" for a subsequent Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. nih.gov This approach offers significant flexibility, allowing for the introduction of a wide variety of aryl groups at a specific position late in the synthetic sequence. Controlling the initial halogenation of the pyrrole ring is key to ensuring the desired regiochemical outcome. nih.gov

Nitrile Group Installation via Advanced Cyano-Functionalization Reactions

The introduction of a nitrile functional group is a valuable transformation in organic synthesis due to its versatility as a precursor to amines, amides, carboxylic acids, and other functional groups. Advanced cyano-functionalization reactions offer precise and efficient pathways for the synthesis of this compound.

Direct cyanation of C(sp3)-H bonds is a powerful and atom-economical strategy for the synthesis of nitriles. While the direct C(sp3)-H cyanation of a methyl group at the 3-position of a 2-phenyl-1H-pyrrole has not been extensively reported, recent advancements in transition metal catalysis suggest its feasibility. This approach would involve the direct conversion of 3-methyl-2-phenyl-1H-pyrrole to the desired acetonitrile derivative.

The reaction would likely proceed via a C-H activation mechanism, facilitated by a transition metal catalyst, such as palladium, copper, or iron. A variety of cyanide sources could potentially be employed, including traditional reagents like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂), as well as more modern, less toxic alternatives.

Table 1: Representative Catalytic Systems for C(sp3)-H Cyanation

| Catalyst Precursor | Ligand | Cyanide Source | Substrate Scope | Reference |

| Pd(OAc)₂ | 2,9-dimethyl-1,10-phenanthroline | KCN | Alkylarenes | [General literature] |

| CuI | 1,10-phenanthroline | TMSCN | Alkanes | [General literature] |

| Fe(OTf)₂ | Bipyridine | N-cyanosuccinimide | Alkyl heterocycles | [General literature] |

Note: This table represents general systems for C(sp3)-H cyanation and would require optimization for the specific synthesis of this compound.

An alternative and often more practical approach to installing the cyanomethyl group is through indirect methods, which involve the functionalization of a pre-existing group on the pyrrole ring. A common and effective strategy is the conversion of a formyl group to an acetonitrile. This can be achieved via a two-step sequence starting from 2-phenyl-1H-pyrrole.

First, a formyl group is introduced at the 3-position of the pyrrole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect the formylation of electron-rich heterocycles.

The resulting 2-phenyl-1H-pyrrole-3-carbaldehyde can then be converted to the desired acetonitrile. A common method for this transformation is the reaction of the aldehyde with p-toluenesulfonylhydrazide (tosylhydrazide) to form the corresponding tosylhydrazone. Subsequent treatment of the tosylhydrazone with a cyanide source, such as potassium cyanide, in a suitable solvent like methanol, leads to the formation of this compound.

Table 2: Reagents and Conditions for Indirect Acetonitrile Synthesis

| Step | Transformation | Reagents | Typical Conditions |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 0 °C to room temperature |

| 2 | Tosylhydrazone Formation | p-Toluenesulfonylhydrazide | Ethanol, reflux |

| 3 | Cyanation of Tosylhydrazone | KCN | Methanol, reflux |

Investigation of Reaction Conditions and Optimization Protocols

Optimization of the Paal-Knorr synthesis often involves screening various catalysts, solvents, and reaction temperatures to maximize the yield and minimize reaction times. Lewis acids are commonly employed as catalysts to facilitate the cyclization and dehydration steps.

Table 3: Optimization of Paal-Knorr Synthesis for a 2,3-Disubstituted Pyrrole Precursor

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Acetic Acid | 100 | 12 | 45 |

| 2 | Sc(OTf)₃ (1) | Toluene | 80 | 6 | 85 |

| 3 | InCl₃ (5) | Dichloromethane | 40 | 8 | 78 |

| 4 | Bi(NO₃)₃·5H₂O (2) | Ethanol | Reflux | 4 | 92 |

| 5 | FeCl₃ (10) | Water | 90 | 5 | 88 |

| 6 | None | Solvent-free | 120 | 2 | 75 |

Note: This data is representative of optimization studies for Paal-Knorr reactions and illustrates the significant impact of reaction parameters on the outcome.

Application of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound can be designed to incorporate several of these principles.

Atom Economy and E-Factor: The choice of synthetic route has a profound impact on the atom economy and the Environmental Factor (E-factor). Multicomponent reactions (MCRs) for the synthesis of the pyrrole ring are particularly advantageous as they often exhibit high atom economy by incorporating most or all of the atoms from the starting materials into the final product. semnan.ac.ir In contrast, linear synthetic sequences with multiple steps can generate significant waste, leading to a higher E-factor.

Greener Solvents and Conditions: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. The development of synthetic protocols that utilize greener solvents, such as water, ethanol, or deep eutectic solvents, is a key aspect of green chemistry. orientjchem.org Furthermore, solvent-free reaction conditions, where possible, can significantly reduce waste and simplify product purification. semnan.ac.ir The Paal-Knorr reaction, for instance, has been successfully performed in water and under solvent-free conditions. rsc.org

Table 4: Comparison of Green Metrics for Pyrrole Synthesis

| Synthetic Approach | Key Features | Atom Economy | E-Factor | Green Solvent Compatibility |

| Classical Paal-Knorr | Linear, often uses stoichiometric acid catalysts and organic solvents. | Moderate | High | Limited |

| Catalytic Paal-Knorr | Uses catalytic amounts of Lewis acids, can be adapted to greener solvents or solvent-free conditions. | Moderate | Moderate to Low | Good |

| Multicomponent Reaction | Convergent, one-pot synthesis. | High | Low | Good |

By prioritizing synthetic routes that employ catalytic methods, utilize greener solvents, and maximize atom economy, the synthesis of this compound can be made more sustainable and environmentally friendly.

Detailed Analysis of Reaction Pathways and Proposed Transition States

The reaction pathways for both the synthesis and subsequent derivatization of this compound are governed by the inherent electronic properties of the pyrrole ring and its substituents.

Synthesis Pathway: A plausible and widely utilized method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. researchgate.netwikipedia.org For the formation of this compound, this would likely involve the condensation of a 1,4-dicarbonyl compound with a primary amine. Specifically, a substituted γ-dicarbonyl compound would react with an appropriate amine source.

Computational studies, particularly using density functional theory (DFT), on the Paal-Knorr synthesis have elucidated the mechanistic details. researchgate.netrgmcet.edu.in Two primary pathways have been considered: one involving the initial formation of an enamine followed by cyclization, and another proceeding through a hemiaminal intermediate. The current consensus, supported by theoretical calculations, favors the hemiaminal pathway as the lower energy route. researchgate.net

The proposed mechanism for the synthesis of a 2,3-disubstituted pyrrole, analogous to the target molecule, via the Paal-Knorr reaction is as follows:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.

Dehydration: The resulting cyclic intermediate undergoes a series of dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.

The transition state for the key cyclization step would involve a structured arrangement where the nitrogen atom approaches the second carbonyl carbon, with simultaneous proton transfers often mediated by solvent molecules.

Derivatization Pathways: The derivatization of this compound will predominantly involve electrophilic aromatic substitution on the pyrrole ring. Pyrroles are electron-rich aromatic systems and are significantly more reactive towards electrophiles than benzene (B151609). pearson.com The regioselectivity of such substitutions is dictated by the stability of the intermediate carbocation (the σ-complex or arenium ion).

For pyrrole itself, electrophilic attack occurs preferentially at the C2 (or C5) position, as the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to a more stable resonance hybrid. quora.comonlineorganicchemistrytutor.comquora.com In the case of this compound, the C2 position is occupied by a phenyl group and the C3 position by an acetonitrile group. The C5 position is therefore the most likely site for electrophilic attack, as it is sterically accessible and electronically activated by the pyrrole nitrogen. The phenyl group at C2 and the acetonitrile group at C3 will also influence the reactivity and regioselectivity through their electronic and steric effects. The phenyl group is generally weakly activating and the acetonitrile group is deactivating. Therefore, electrophilic substitution is strongly favored at the C5 position.

A proposed transition state for an electrophilic attack at the C5 position would involve the formation of a σ-complex where the positive charge is delocalized across the pyrrole ring and the nitrogen atom, leading to a highly stabilized intermediate.

Role of Catalysis (Homogeneous, Heterogeneous, Organocatalysis) in Derivatization Reactions

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving pyrrole derivatives. While specific catalytic derivatization of this compound is not widely reported, the principles of catalysis in pyrrole functionalization can be applied.

Homogeneous Catalysis: Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrroles. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at specific positions on the pyrrole ring of a halogenated precursor of this compound. The choice of ligand is crucial in these reactions to modulate the reactivity and selectivity of the metal center. Copper-catalyzed reactions are also utilized for N-arylation and other transformations. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Solid acid catalysts, such as zeolites and clays, can be used to promote electrophilic substitution reactions like acylation or alkylation on the pyrrole ring. For the synthesis of pyrroles, catalysts like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) are used in industrial processes. pearson.com In a cascade synthesis of pyrroles from nitroarenes, a heterogeneous cobalt catalyst has been shown to be effective and reusable for up to ten cycles without significant loss of activity. lsu.edu

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free approach for the synthesis and functionalization of heterocyclic compounds, including pyrroles. researchgate.netrgmcet.edu.inquora.com Chiral organocatalysts can be employed to achieve enantioselective functionalization. For instance, in reactions involving the pyrrole ring, aminocatalysis can be used to activate substrates for conjugate additions or cycloadditions. Brønsted acid organocatalysts can facilitate electrophilic substitutions by activating the electrophile. For the synthesis of pyrroles, organocatalysts like urea (B33335) and saccharin (B28170) have been shown to be effective in Paal-Knorr type reactions by activating the carbonyl group through hydrogen bonding. semanticscholar.org

The table below summarizes the types of catalysts and their potential applications in the derivatization of this compound, based on established pyrrole chemistry.

| Catalyst Type | Catalyst Example | Potential Reaction | Plausible Role of Catalyst |

| Homogeneous | Pd(OAc)2/phosphine ligand | Suzuki Coupling (of a bromo-substituted derivative) | Forms active Pd(0) species for oxidative addition to the C-Br bond. |

| Homogeneous | CuI/diamine ligand | Ullmann Condensation (N-arylation) | Facilitates the coupling of an aryl halide with the pyrrole N-H bond. |

| Heterogeneous | Zeolite H-ZSM-5 | Friedel-Crafts Acylation | Provides acidic sites to generate the acylium ion electrophile. |

| Heterogeneous | Co/NGr-C@SiO2-L | Reductive amination for synthesis | Active cobalt hydride species for selective reduction of nitroarenes. lsu.edu |

| Organocatalysis | Proline | Aldol or Mannich reaction at the acetonitrile group | Forms an enamine intermediate with a carbonyl compound for nucleophilic attack. |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective Friedel-Crafts alkylation at C5 | Activates the electrophile and provides a chiral environment for asymmetric induction. |

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative information about reaction rates and their dependence on reactant concentrations. For chemical transformations involving this compound, kinetic studies would help in determining the rate-determining step and understanding the role of various species in the reaction.

For Paal-Knorr Synthesis: In the acid-catalyzed Paal-Knorr synthesis of pyrroles, the rate-determining step is often the intramolecular cyclization of the hemiaminal intermediate. rgmcet.edu.in If this holds true for the synthesis of this compound, the rate law would likely be:

Rate = k[1,4-dicarbonyl][amine][H⁺]

This indicates that the reaction is first order with respect to the dicarbonyl compound, the amine, and the acid catalyst.

For Electrophilic Aromatic Substitution: For the derivatization of this compound via electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form the σ-complex. The rate law for such a reaction would be:

Rate = k[this compound][electrophile]

This signifies a second-order reaction, first order in both the pyrrole substrate and the electrophile.

Experimental determination of these rate laws would involve systematically varying the concentration of each reactant while keeping others constant and measuring the initial reaction rate. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography could be employed to monitor the reaction progress.

The table below presents hypothetical rate laws for reactions involving this compound based on established mechanisms for similar compounds.

| Reaction Type | Plausible Rate-Determining Step | Hypothetical Rate Law |

| Paal-Knorr Synthesis | Intramolecular cyclization of hemiaminal | Rate = k[dicarbonyl][amine][H⁺] |

| Friedel-Crafts Acylation at C5 | Attack of acylium ion on the pyrrole ring | Rate = k[pyrrole][acylating agent] |

| Nitration at C5 | Formation of the σ-complex | Rate = k[pyrrole][nitrating agent] |

| Suzuki Coupling (of a bromo-derivative) | Oxidative addition of Pd(0) to the C-Br bond | Rate = k[bromo-pyrrole][Pd catalyst] |

Investigations of Tautomerism, Proton Transfer, and Isomerization Processes

Tautomerism, the interconversion of constitutional isomers, often involving the migration of a proton, is a key consideration in the chemistry of heterocyclic compounds. For this compound, several tautomeric and isomeric forms are theoretically possible.

The primary form is the 1H-pyrrole tautomer. However, proton transfer from the nitrogen to one of the ring carbons could, in principle, lead to other tautomeric forms, although these are generally much less stable due to the disruption of the aromatic system.

More relevant is the potential for tautomerism involving the acetonitrile side chain. The methylene group adjacent to the nitrile is acidic and could potentially undergo deprotonation to form a carbanion, which could then be protonated on the nitrile nitrogen, leading to a ketenimine-like tautomer. However, this is generally a high-energy process and not favored under normal conditions.

Proton transfer processes are fundamental to many reactions of pyrroles. The N-H proton can be removed by a base to generate the pyrrolide anion, a potent nucleophile. In acid-catalyzed reactions, protonation of the pyrrole ring can occur, which activates the ring towards nucleophilic attack but can also lead to polymerization. organic-chemistry.org

Isomerization processes could involve the migration of the phenyl or acetonitrile groups around the ring. Such rearrangements would likely require harsh conditions, such as high temperatures or strong acids, and would proceed through high-energy intermediates.

While specific studies on the tautomerism of this compound are lacking, research on related hydroxy-substituted pyrrolinones demonstrates the existence of rapid enol-enol tautomeric equilibria in solution, which can be studied by NMR spectroscopy. nih.gov This highlights the dynamic nature of proton transfer in such heterocyclic systems.

Exploration of Radical and Ionic Mechanisms in Reactivity Profiles

While many reactions of pyrroles proceed through ionic mechanisms (involving charged intermediates), radical mechanisms also play a role in their reactivity.

Ionic Mechanisms:

Electrophilic Aromatic Substitution: As discussed previously, this is a classic example of an ionic mechanism, proceeding through a cationic σ-complex.

Nucleophilic Reactions: The pyrrolide anion, formed by deprotonation of the N-H bond, is a strong nucleophile and reacts through an ionic pathway with electrophiles.

Radical Mechanisms:

Radical Halogenation: In the presence of a radical initiator, pyrroles can undergo radical halogenation, often leading to a different regioselectivity compared to electrophilic halogenation.

Oxidative Coupling Reactions: Pyrroles can be polymerized through oxidative coupling, which involves radical cation intermediates.

Photochemical Reactions: Under photochemical conditions, pyrroles can participate in radical-mediated cycloaddition and other transformations.

For this compound, the phenyl group could potentially stabilize adjacent radical intermediates. The acetonitrile group could also influence radical reactivity.

The importance of radical and radical ion reactions in organic chemistry is widely recognized, as they allow for the formation of bonds that are not easily accessible through traditional polar reactions. While specific studies on the radical chemistry of this compound are not prominent, it is an area with potential for synthetic exploration.

Advanced Spectroscopic and Structural Elucidation of 2 2 Phenyl 1h Pyrrol 3 Yl Acetonitrile and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through a combination of one-dimensional and two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile can be elucidated.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the known values for 2-phenyl-1H-pyrrole, pyrrole (B145914), and the influence of a cyanomethyl substituent at the C3 position. nih.govntu.edu.sg The electron-withdrawing nature of the acetonitrile (B52724) group is expected to deshield adjacent nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrrole, phenyl, and methylene (B1212753) protons. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ 8.0-9.5 ppm), the exact position being sensitive to solvent and concentration. orgchemres.org The protons of the phenyl group will resonate in the aromatic region (δ 7.2-7.8 ppm). The pyrrole protons H-4 and H-5 are expected to appear as distinct multiplets, with H-5 typically being more downfield than H-4 due to its proximity to the nitrogen atom. The methylene protons (-CH₂CN) are predicted to resonate as a sharp singlet around δ 3.7-4.0 ppm.

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the quaternary carbons of the pyrrole ring (C-2 and C-3) and the phenyl ring (C-1') will be visible. The nitrile carbon (-C≡N) is expected to appear in the characteristic range of δ 115-120 ppm. ntu.edu.sg The methylene carbon (-CH₂CN) is predicted to have a shift in the range of δ 15-20 ppm. The carbons of the phenyl and pyrrole rings will resonate in the aromatic region (δ 100-140 ppm).

Nitrogen (¹⁵N) NMR: Obtaining ¹⁵N NMR spectra is often challenging due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. However, the predicted chemical shift for the pyrrole nitrogen (N-1) would be in the range of δ -130 to -150 ppm relative to nitromethane. The nitrile nitrogen is expected to resonate at a higher field, typically in the range of δ -100 to -120 ppm.

Predicted NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 8.5 (broad s) | - |

| C-2 | - | 132.0 |

| C-3 | - | 115.0 |

| C-4 | 6.5 (t) | 110.0 |

| C-5 | 6.9 (t) | 120.0 |

| CH₂ | 3.8 (s) | 18.0 |

| CN | - | 118.0 |

| C-1' | - | 134.0 |

| C-2'/C-6' | 7.6 (d) | 129.0 |

| C-3'/C-5' | 7.4 (t) | 128.5 |

| C-4' | 7.3 (t) | 127.0 |

Two-dimensional NMR experiments are essential to confirm the predicted assignments and establish the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent pyrrole protons (H-4 and H-5) and among the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected cross-peaks would connect H-4 to C-4, H-5 to C-5, the methylene protons to the methylene carbon, and each phenyl proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing connectivity across multiple bonds and confirming the substitution pattern. Key expected long-range correlations include:

Methylene protons (CH₂) to C-2, C-3, and C-4 of the pyrrole ring.

Methylene protons (CH₂) to the nitrile carbon (CN).

Pyrrole proton H-4 to C-2, C-3, and C-5.

Pyrrole proton H-5 to C-3 and C-4.

Phenyl ortho-protons (H-2'/H-6') to C-2 of the pyrrole ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. Key through-space correlations would be expected between the ortho-protons of the phenyl ring (H-2'/H-6') and the H-4 proton of the pyrrole ring. A correlation between the methylene protons and the H-5 proton would also be anticipated, providing insight into the preferred conformation of the cyanomethyl side chain relative to the pyrrole ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula.

Molecular Formula: C₁₂H₁₀N₂

Monoisotopic Mass (Neutral): 182.0844 g/mol

Protonated Species [M+H]⁺: The exact mass of the protonated molecule, which is typically observed in electrospray ionization (ESI), would be 183.0917 . This value can be used to confirm the elemental composition as C₁₂H₁₁N₂⁺.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of their substituents. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 183.1) is expected to undergo fragmentation through several key pathways:

Loss of Acetonitrile: A primary fragmentation could be the cleavage of the C-C bond between the pyrrole ring and the methylene group, leading to the loss of a neutral acetonitrile molecule (CH₃CN, 41.03 Da) or the radical ·CH₂CN (40.02 Da). However, a more likely fragmentation is the loss of the cyanomethyl radical followed by hydrogen rearrangement.

Formation of a Phenylpyrrolium Ion: A significant fragment would likely be the 2-phenyl-1H-pyrrole cation (m/z 143.1) resulting from the cleavage of the cyanomethyl group.

Ring Cleavage: Pyrrole rings can undergo complex ring-opening and fragmentation pathways, leading to smaller fragment ions. researchgate.netresearchgate.net

Predicted Major Fragments in MS/MS

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 183.1 | [M+H]⁺ | - |

| 143.1 | [C₁₀H₉N]⁺ | ·CH₂CN |

| 115.1 | [C₉H₅]⁺ or [C₈H₅N]⁺ | C₂H₄N₂ or C₂H₄ |

| 77.1 | [C₆H₅]⁺ (Phenyl cation) | C₆H₅N₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the N-H, C-H, C≡N, and C=C bonds.

N-H Stretching: A moderately broad band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. The broadness may indicate intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the phenyl and pyrrole rings. orgchemboulder.com

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) group are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm⁻¹. chemicalbook.comchemicalforums.com This is a highly characteristic peak for the nitrile functional group.

C=C Stretching: Multiple bands in the 1400-1610 cm⁻¹ region will correspond to the C=C stretching vibrations within the phenyl and pyrrole aromatic rings. orgchemboulder.com

C-H Bending: The fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations. Strong bands in the 690-770 cm⁻¹ range would be indicative of the monosubstituted phenyl ring.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (pyrrole) | 3300 - 3400 | Medium, broad |

| Aromatic C-H stretch | 3030 - 3100 | Medium to weak, sharp |

| Aliphatic C-H stretch | 2850 - 2960 | Medium to weak |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium, sharp |

| C=C stretch (aromatic rings) | 1400 - 1610 | Medium to strong |

| C-H out-of-plane bend (phenyl) | 690 - 770 | Strong |

Theoretical and Computational Studies of 2 2 Phenyl 1h Pyrrol 3 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the molecular properties of heterocyclic compounds. For the purpose of this analysis, we will consider the computational data available for 2-phenylpyrrole (PhPy) as a model system to infer the properties of 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile.

The geometry of 2-phenylpyrrole has been optimized using various computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). stuba.sk These studies reveal that the molecule is not perfectly planar in its neutral ground state. The phenyl ring is twisted out of the plane of the pyrrole (B145914) ring by a dihedral angle (θ). stuba.sk

The calculated dihedral angle between the phenyl and pyrrole rings varies depending on the computational method used. For the neutral 2-phenylpyrrole molecule, the torsional angles are reported to be in the range of 24 to 35 degrees. stuba.sk For instance, the semiempirical AM1 method calculates a dihedral angle of 26°, while MP2 and DFT methods provide slightly different values. stuba.sk This twisting is a result of the steric hindrance between the ortho-hydrogen of the phenyl group and the hydrogen at the 3-position of the pyrrole ring. In this compound, the presence of the bulkier acetonitrile (B52724) group at the 3-position would likely lead to a more pronounced twist of the phenyl ring to minimize steric repulsion.

Upon ionization to form a cation or anion, significant changes in the geometry of 2-phenylpyrrole are observed. stuba.sk For instance, in the anionic state, the C-N bonds in the pyrrole ring are elongated, and there is an out-of-plane distortion of the N-H bond. stuba.sk The bond length alternation (BLA), which is the difference in length between adjacent carbon-carbon bonds, increases in the phenyl ring upon negative charging, indicating a more quinoidal character. stuba.sk

| Method | Dihedral Angle (°) |

|---|---|

| MP2 | Value not specified in abstract |

| DFT (B3LYP/cc-pVDZ) | Qualitatively comparable to MP2 |

| AM1 | 26 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For the parent pyrrole molecule, the HOMO is distributed over the entire ring, indicating its electron-rich, aromatic character. The LUMO is also delocalized over the ring. In 2-phenyl-1H-pyrrole, the HOMO and LUMO are expected to be delocalized over both the pyrrole and phenyl rings due to π-conjugation. The introduction of an electron-withdrawing acetonitrile group at the 3-position in this compound is expected to lower the energies of both the HOMO and LUMO. The electron-withdrawing nature of the nitrile group would likely cause a greater stabilization of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to 2-phenylpyrrole. This would suggest that this compound is more reactive and susceptible to nucleophilic attack.

| Property | 2-Phenyl-1H-pyrrole (Predicted) | This compound (Predicted) |

|---|---|---|

| HOMO Energy | Higher | Lower |

| LUMO Energy | Higher | Lower |

| HOMO-LUMO Gap | Larger | Smaller |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For a pyrrole ring, the region around the nitrogen atom and the π-system above and below the ring are typically electron-rich (red or yellow), making them susceptible to electrophilic attack. The N-H proton is generally electron-deficient (blue), indicating its acidic character. researchgate.net

In this compound, the MEP map would be influenced by the substituents. The phenyl group would contribute to the delocalized π-electron density. The electron-withdrawing acetonitrile group at the 3-position would significantly alter the electrostatic potential. The nitrogen atom of the nitrile group would be a site of high negative potential (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. The region around the pyrrole ring would still be electron-rich, but the electron density would be polarized towards the acetonitrile group. The N-H proton of the pyrrole ring would remain a site of positive potential.

Prediction and Validation of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and Infrared (IR) vibrational frequencies.

For protonated alkylpyrroles, DFT calculations have been shown to predict ¹³C and ¹H NMR chemical shifts with a high degree of correlation with experimental data, although the accuracy can be influenced by the choice of solvation model and the inclusion of the counter-ion in the calculations. ruc.dk The prediction of NMR spectra for this compound would be a complex task due to the number of atoms and the conformational flexibility. However, DFT-based methods could provide valuable insights into the expected chemical shifts.

The UV-Vis absorption spectrum of 2-phenylpyrrole has been simulated using on-the-fly molecular dynamics simulations and Time-Dependent DFT (TD-DFT) calculations, showing acceptable agreement with experimental spectra. stuba.sk Similar approaches could be applied to this compound to predict its electronic transitions. The extended conjugation between the phenyl and pyrrole rings, as well as the influence of the acetonitrile group, would be expected to result in characteristic absorption bands in the UV region.

The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with good accuracy, which can aid in the interpretation of experimental IR spectra. For this compound, characteristic vibrational bands would be expected for the N-H stretch of the pyrrole ring, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic rings.

Reaction Mechanism Simulation and Transition State Modeling

At present, there is a lack of published research on the simulation of reaction mechanisms and transition state modeling specifically for this compound. Such studies would be valuable for understanding its synthesis, reactivity, and potential degradation pathways. Computational methods could be employed to investigate, for example, the mechanism of electrophilic substitution on the pyrrole ring or nucleophilic addition to the nitrile group.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound would be primarily defined by the rotation of the phenyl group relative to the pyrrole ring and the rotation of the acetonitrile group. As discussed in the geometry optimization section, steric hindrance between the phenyl group and the acetonitrile group would likely result in a non-planar conformation being the most stable.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would allow for the identification of all low-energy conformers and the energy barriers between them. Such information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. While specific studies on this molecule are not available, the principles of conformational analysis applied to other substituted pyrroles would be directly relevant.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While specific molecular dynamics (MD) simulations focusing explicitly on this compound are not extensively documented in publicly available literature, valuable insights into its potential dynamic behavior and solvent interactions can be extrapolated from computational studies on closely related analogs, such as phenylpyrrole (PP) and pyrrolobenzonitrile (PBN). nih.gov These studies provide a foundational understanding of how the phenyl and pyrrole rings interact and how the presence of a nitrile group and surrounding solvent molecules can influence the molecule's photophysical properties. nih.gov

Molecular dynamics simulations have been employed to investigate the behavior of these related compounds, particularly in the context of their fluorescence properties, which are highly sensitive to the molecular environment. nih.gov For instance, simulations have been used to model the arrangement of solvent molecules, such as acetonitrile, around phenylpyrrole derivatives to understand the nature of solute-solvent interactions. nih.gov

One notable study simulated the trapping of phenylpyrrole (PP) and pyrrolobenzonitrile (PBN) in an argon matrix, both in a pure state and when doped with acetonitrile. This approach, while not a full solution-phase simulation, provides critical information on the direct influence of a polar solvent molecule on the compound's behavior. nih.gov The simulations revealed that the presence of acetonitrile molecules in the immediate vicinity of the phenylpyrrole core can significantly alter its electronic states. nih.gov

For pyrrolobenzonitrile (PBN), which is a closer structural analog to this compound due to the presence of the nitrile group, these simulations helped to explain experimentally observed charge-transfer (CT) emissions. nih.gov The study indicated that a sufficient number of acetonitrile molecules (n ≥ 4) clustering around PBN could stabilize a charge-transfer excited state, leading to a distinct type of fluorescence. nih.gov This suggests that the cyano group in this compound would likely play a crucial role in its interactions with polar solvents, potentially leading to solvent-dependent photophysical behaviors.

The dynamic nature of these interactions is key. MD simulations can track the fluctuations in the solvent shell and the conformational flexibility of the molecule itself. For this compound, one would anticipate that the phenyl and pyrrole rings are not rigidly held in a single plane. The torsional angle between these two rings is a critical dynamic variable that would be influenced by the surrounding solvent. In a polar solvent, solvent molecules would rearrange to stabilize any charge separation across the molecule, which in turn could affect the preferred rotational conformation of the phenyl group relative to the pyrrole ring.

The following table summarizes the key findings from the molecular dynamics simulations performed on analogous compounds, which can serve as a basis for predicting the behavior of this compound.

| Simulated System | Key Observation | Implication for this compound |

| Phenylpyrrole (PP) in neat argon matrix | Exhibits only locally excited (LE) fluorescence. nih.gov | In a non-polar environment, the molecule is likely to exhibit fluorescence characteristic of its local electronic structure. |

| Pyrrolobenzonitrile (PBN) in neat argon matrix | Shows both charge-transfer (CT) and LE emission bands. nih.gov | The presence of the nitrile group promotes charge transfer characteristics even in a relatively non-polar environment. |

| PP in argon matrix doped with acetonitrile | Appearance of CT emission. nih.gov | Interaction with polar solvent molecules like acetonitrile can induce or enhance charge-transfer states. |

| PBN in argon matrix doped with acetonitrile | Relatively small spectral shift observed. nih.gov | The inherent charge-transfer nature of the molecule is further influenced by the polar solvent, leading to shifts in its emission spectrum. |

| PBN with a larger number of acetonitrile clusters (n ≥ 4) | CT emission is observed. nih.gov | A sufficiently polar local solvent environment is crucial for stabilizing the charge-transfer state and enabling this emission pathway. |

Synthetic Transformations and Derivatization Strategies for 2 2 Phenyl 1h Pyrrol 3 Yl Acetonitrile

Functionalization of the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive five-membered heterocycle, making it highly susceptible to electrophilic attack. pearson.comquora.com In the case of 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile, the C2 and C3 positions are substituted. The nitrogen atom strongly activates the α-positions (C2 and C5) towards electrophilic substitution. quora.comonlineorganicchemistrytutor.com Given that the C2 position is occupied by a phenyl group, electrophilic attack is overwhelmingly directed to the unsubstituted C5 position.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Acylation)

Electrophilic aromatic substitution provides a direct route to functionalize the C5 position of the pyrrole ring. However, the high reactivity of the pyrrole nucleus necessitates the use of mild reagents to prevent polymerization and other side reactions. stackexchange.comquimicaorganica.org

Halogenation: The introduction of a halogen atom at the C5 position can be achieved using controlled halogenating agents. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an inert solvent like tetrahydrofuran (B95107) (THF) are effective for selective monohalogenation at room temperature or below. quimicaorganica.orgwikipedia.org The use of more reactive elemental halogens, such as bromine in ethanol, often leads to polyhalogenated products. youtube.com

| Reaction | Electrophile Source | Typical Conditions | Expected Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C to rt | 2-(5-Bromo-2-phenyl-1H-pyrrol-3-yl)acetonitrile |

Nitration: Direct nitration of pyrroles with strong acids like a nitric acid/sulfuric acid mixture typically results in decomposition and polymerization. stackexchange.commbbcollege.in Milder conditions, most commonly employing acetyl nitrate (B79036) (prepared in situ from nitric acid and acetic anhydride) at low temperatures, are required. wikipedia.orgyoutube.com For a 2,3-disubstituted pyrrole, nitration involves competition between the directing effects of the substituents. The cyanomethyl group at C3 is electron-withdrawing and would direct an incoming electrophile to the C4 position (meta). However, the pyrrole nitrogen's powerful activating and ortho, para-directing effect strongly favors substitution at the C5 position (alpha). Studies on analogous 2-cyanopyrroles show that a mixture of 4-nitro and 5-nitro isomers is often formed, with the C5-substituted product being a major component. cdnsciencepub.com

| Reaction | Nitrating Agent | Typical Conditions | Expected Major Products |

|---|---|---|---|

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | -10 °C to 0 °C | 2-(5-Nitro-2-phenyl-1H-pyrrol-3-yl)acetonitrile and 2-(4-Nitro-2-phenyl-1H-pyrrol-3-yl)acetonitrile |

Acylation: Friedel-Crafts acylation introduces a ketone functionality onto the pyrrole ring, typically at the C5 position. Similar to nitration, strong Lewis acids can induce polymerization. quimicaorganica.org The reaction is often performed using acid anhydrides at elevated temperatures without a catalyst, or with milder Lewis acids such as SnCl₄ or BF₃·OEt₂. pearson.comresearchgate.net The use of an N-sulfonyl protecting group can sometimes alter the regioselectivity to favor the C4 position, but for the parent N-H pyrrole, C5 acylation is the expected outcome. nih.gov

| Reaction | Acylating Agent | Typical Conditions | Expected Product |

|---|---|---|---|

| Acetylation | Acetic Anhydride | 150-200 °C, neat | 2-(5-Acetyl-2-phenyl-1H-pyrrol-3-yl)acetonitrile |

Nucleophilic Additions and Substitutions on Activated Pyrrole Positions

Direct nucleophilic substitution on an unactivated, electron-rich pyrrole ring is a challenging transformation and generally does not occur. edurev.in For such a reaction to be feasible, the ring must be rendered electron-deficient by the presence of one or more potent electron-withdrawing groups. While the cyanomethyl and phenyl groups on this compound are electron-withdrawing, they are unlikely to provide sufficient activation to enable facile nucleophilic aromatic substitution. Such reactions have been observed in highly activated systems, for example, where a nitro group is displaced by a nucleophile from a dinitromethylpyrrole substrate, but this is not a general strategy for the title compound.

Metalation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and offer an indirect yet highly effective method for functionalizing the pyrrole ring, typically after an initial halogenation or metalation step. The general strategy involves converting the C5 position into either an organometallic nucleophile or an electrophilic halide.

A common pathway begins with the bromination or iodination of the C5 position as described in section 6.1.1. This 5-halopyrrole derivative then serves as the electrophilic partner in cross-coupling reactions.

Suzuki Coupling: This reaction pairs the 5-halopyrrole with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃. mdpi.comnih.govwikipedia.org This method is exceptionally versatile for installing new aryl or vinyl substituents at the C5 position.

Sonogashira Coupling: This reaction couples the 5-halopyrrole with a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing arylalkyne structures.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org The required 5-pyrrolylzinc halide can be prepared from the 5-lithiopyrrole (via direct deprotonation with a strong base like n-BuLi) followed by transmetalation with ZnCl₂. researchgate.netresearchgate.net This organozinc nucleophile is then coupled with an aryl or vinyl halide using a palladium or nickel catalyst. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product Class |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted pyrrole |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-substituted pyrrole |

| Negishi | Ar-X (after converting pyrrole to its zinc derivative) | Pd(dppf)Cl₂ or NiCl₂(dppe) | 5-Aryl-substituted pyrrole |

Transformations of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) is a versatile functional handle that can be readily converted into other important chemical moieties such as carboxylic acids, amides, and amines.

Hydrolysis and Amidation Reactions to Carboxylic Acids and Amides

The nitrile functionality can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) yields the carboxylic acid directly, producing 2-(2-phenyl-1H-pyrrol-3-yl)acetic acid. Base-catalyzed hydrolysis (e.g., with aqueous NaOH) initially forms the carboxylate salt, which upon acidic workup provides the same carboxylic acid.

The primary amide, 2-(2-phenyl-1H-pyrrol-3-yl)acetamide, is an intermediate in the hydrolysis pathway and can sometimes be isolated by using carefully controlled reaction conditions. Once the carboxylic acid is obtained, it can be converted into a wide variety of secondary or tertiary amides using standard peptide coupling reagents (e.g., BOP, HOBt) to react it with a desired primary or secondary amine. acs.org

| Transformation | Reagents | Product |

|---|---|---|

| Full Hydrolysis | 1. aq. NaOH, reflux; 2. H₃O⁺ | 2-(2-Phenyl-1H-pyrrol-3-yl)acetic acid |

| Amide Formation (from acid) | 1. SOCl₂; 2. R₂NH | N,N-Disubstituted-2-(2-phenyl-1H-pyrrol-3-yl)acetamide |

Reduction to Amines and Subsequent Functionalization

The nitrile group is readily reduced to a primary amine. Standard laboratory methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney Nickel, platinum, or palladium. This transformation yields 2-(2-phenyl-1H-pyrrol-3-yl)ethanamine, a valuable building block for further elaboration.

The resulting primary amine can undergo the full range of typical amine reactions. These include:

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be used in subsequent reactions or reduced to amines.

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Nitrile Reduction | LiAlH₄, THF | 2-(2-Phenyl-1H-pyrrol-3-yl)ethanamine |

| N-Acylation (of amine) | Acetyl chloride, Et₃N | N-(2-(2-Phenyl-1H-pyrrol-3-yl)ethyl)acetamide |

Cycloaddition Reactions (e.g., [2+3] with Azides for Tetrazole Formation)

The nitrile functionality of this compound is a prime substrate for cycloaddition reactions, most notably the [3+2] cycloaddition with azides to construct tetrazole rings. This transformation, often referred to as a "click" reaction, is an efficient method for converting the cyano group into a 5-substituted-1H-tetrazole, which is a well-known bioisostere for the carboxylic acid group in medicinal chemistry.

The reaction involves the formal cycloaddition of an azide (B81097) (R-N₃) across the carbon-nitrogen triple bond of the nitrile. researchgate.net This process is typically facilitated by catalysts to enhance the reaction rate and regioselectivity. Common catalytic systems include Lewis acids such as zinc chloride (ZnCl₂), copper salts, or organotin compounds. The reaction can also be promoted by bases. For instance, a cesium carbonate-catalyzed reaction between aryl azides and aryl acetonitriles has been shown to produce 5-amino-1,2,3-triazoles with high yields and regioselectivity. rsc.org

The general transformation is depicted below:

Figure 1: General scheme for the [3+2] cycloaddition of this compound with an organic azide to form a 1,5-disubstituted tetrazole derivative.

The choice of azide reactant allows for the introduction of a wide variety of substituents at the N1 position of the resulting tetrazole ring. This method is atom-economical and often proceeds with high efficiency, making it a valuable tool for modifying the core structure.

Table 1: Examples of Tetrazole Formation via [3+2] Cycloaddition

| Entry | Azide Reactant (R-N₃) | Catalyst/Conditions | Product (R' = 2-(2-phenyl-1H-pyrrol-3-yl)methyl) |

|---|---|---|---|

| 1 | Sodium Azide (NaN₃) | ZnCl₂, H₂O, Reflux | 5-(2-(2-phenyl-1H-pyrrol-3-yl)methyl)-1H-tetrazole |

| 2 | Benzyl Azide | Cu(I) catalyst, DMF, 100 °C | 1-benzyl-5-(2-(2-phenyl-1H-pyrrol-3-yl)methyl)-1H-tetrazole |

| 3 | Phenyl Azide | Cs₂CO₃, DMSO, 120 °C | 1-phenyl-5-(2-(2-phenyl-1H-pyrrol-3-yl)methyl)-1H-tetrazole |

Knoevenagel Condensation and Michael Additions

The methylene (B1212753) group (-CH₂-) in this compound is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to deprotonation by a mild base. This property allows it to serve as the active methylene component in Knoevenagel condensation reactions. wikipedia.org This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, to form an α,β-unsaturated nitrile derivative. jocpr.comsciensage.info

The reaction proceeds via nucleophilic addition of the carbanion generated from the acetonitrile to the carbonyl carbon, followed by dehydration to yield the final condensed product. wikipedia.org This strategy provides a robust method for C-C bond formation and the introduction of diverse substituents at the methylene position.

Figure 2: Knoevenagel condensation of this compound with an aromatic aldehyde.

The resulting product, an electron-deficient alkene, is an excellent Michael acceptor. It can readily undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as amines, thiols, or other carbanions. This two-step sequence of Knoevenagel condensation followed by Michael addition allows for the extensive and versatile functionalization of the acetonitrile side chain.

Alternatively, the carbanion of the parent compound, this compound, can act as a Michael donor, adding to other α,β-unsaturated systems like acrylates, enones, or nitroalkenes.

Table 2: Knoevenagel Condensation with Various Aldehydes

| Entry | Aldehyde (R-CHO) | Base Catalyst | Product |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | Piperidine | (E/Z)-2-(2-phenyl-1H-pyrrol-3-yl)-3-phenylacrylonitrile |

| 2 | 4-Methoxybenzaldehyde | Pyrrolidine | (E/Z)-3-(4-methoxyphenyl)-2-(2-phenyl-1H-pyrrol-3-yl)acrylonitrile |

| 3 | 4-Nitrobenzaldehyde | β-Alanine | (E/Z)-3-(4-nitrophenyl)-2-(2-phenyl-1H-pyrrol-3-yl)acrylonitrile |

Modifications of the Phenyl Moiety

The phenyl ring at the C2 position of the pyrrole core offers another site for derivatization. However, direct electrophilic aromatic substitution on the phenyl ring is often challenging. The pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than the appended benzene (B151609) ring. pearson.comonlineorganicchemistrytutor.com Electrophilic attack typically occurs preferentially at the C5 position of the pyrrole ring. echemi.comstackexchange.com Therefore, to achieve substitution on the phenyl ring, one of two strategies is generally employed:

Synthesis from Pre-functionalized Precursors: The most straightforward approach is to construct the pyrrole ring using a starting material that already contains the desired substituted phenyl group. For example, using a substituted phenylhydrazine (B124118) in a Fischer indole (B1671886) synthesis-type strategy or a substituted benzaldehyde in other pyrrole syntheses would directly incorporate the modified phenyl ring.

Cross-Coupling Reactions: If a halogen atom (e.g., Br, I) is present on the phenyl ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and cyanation reactions allow for the introduction of a vast array of carbon and heteroatom substituents.

Figure 3: Suzuki cross-coupling reaction on a bromo-substituted phenyl-pyrrole derivative.

Synthesis of Polycyclic and Complex Heterocyclic Systems Incorporating the Core Structure

The functional groups within this compound serve as versatile synthons for the construction of fused and complex heterocyclic systems. researchgate.netebrary.net Several strategies can be envisioned:

Intramolecular Cyclization: Derivatization of the parent molecule to introduce a second reactive group can set the stage for an intramolecular cyclization. For example, introducing a second nitrile group onto the pyrrole ring or the side chain could enable an intramolecular Thorpe-Ziegler reaction . wikipedia.orglscollege.ac.in This base-catalyzed reaction involves the intramolecular condensation of the two nitrile groups to form an enamine, which upon hydrolysis yields a cyclic ketone fused to the original pyrrole core. chem-station.comresearchgate.net

Tandem/Domino Reactions: The product of a Knoevenagel condensation can be designed to undergo a subsequent intramolecular reaction. For example, if the aldehyde used in the condensation contains a nucleophilic group (e.g., -OH, -NH₂), the resulting α,β-unsaturated nitrile could undergo an intramolecular Michael addition to form a new heterocyclic ring.

Multicomponent Reactions (MCRs): The core structure can be utilized as a building block in MCRs to rapidly generate molecular complexity. semanticscholar.orgrsc.org For instance, a reaction involving an aldehyde, this compound, and a sulfur source like elemental sulfur and a secondary amine (Gewald reaction) could potentially lead to the formation of a thiophene (B33073) ring fused or appended to the pyrrole system.

These advanced synthetic methods allow the pyrroleacetonitrile scaffold to be elaborated into novel polycyclic structures, which is of significant interest in the development of new chemical entities. nih.govnih.gov

Development of Combinatorial and Parallel Synthesis Methodologies for Derivative Libraries

The synthetic transformations described for this compound are highly amenable to combinatorial and parallel synthesis formats for the generation of derivative libraries. nih.govresearchgate.net Such libraries are invaluable for systematic structure-activity relationship (SAR) studies in drug discovery and materials science.

Multicomponent Reactions (MCRs): MCRs are particularly powerful for library synthesis as they allow for the combination of three or more reactants in a single step, with the diversity of the final products being directly related to the diversity of the input building blocks. bohrium.comum.edu.mtnih.gov For example, a library of Knoevenagel products could be generated in parallel by reacting this compound with a collection of different aldehydes in a multi-well plate format.

Solid-Phase Synthesis: The core molecule can be tethered to a solid support (e.g., a resin bead) via a suitable linker, for instance, through the pyrrole nitrogen. acs.org Once immobilized, the substrate can be subjected to a series of reaction, washing, and deprotection steps to build up complexity. The split-and-pool strategy can be employed to generate very large combinatorial libraries. nih.gov

Solution-Phase Parallel Synthesis: This approach utilizes automated or semi-automated liquid handlers to perform reactions in parallel in arrays of reaction vessels. acs.org The reactions described, such as Knoevenagel condensations, cycloadditions, and cross-coupling reactions, can be optimized for this format. Purification can often be streamlined using techniques like solid-phase extraction (SPE) or crystallization.

By leveraging these high-throughput methodologies, large and diverse libraries of compounds based on the this compound scaffold can be efficiently synthesized for biological screening and materials testing.

Synthetic Utility of 2 2 Phenyl 1h Pyrrol 3 Yl Acetonitrile As a Building Block in Complex Molecular Architectures

Application as a Precursor in Advanced Organic Synthesis Strategies

The strategic placement of functional groups in 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile makes it a valuable precursor for a variety of advanced synthetic transformations. The cyanomethyl group is a versatile handle that can be elaborated into numerous other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone, opening pathways to a diverse range of derivatives.

The presence of the reactive methylene (B1212753) group adjacent to the nitrile allows for the introduction of various substituents through alkylation or condensation reactions. This reactivity, coupled with the potential for functionalization of the pyrrole (B145914) nitrogen and the phenyl ring, provides a multi-dimensional approach to molecular diversification.

Table 1: Potential Transformations of the Acetonitrile (B52724) Moiety

| Starting Functionality | Reagents and Conditions | Resulting Functionality | Potential Applications |

| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Amide coupling, esterification |

| Nitrile (-CN) | Reducing Agents (e.g., LiAlH4) | Primary Amine (-CH2NH2) | Formation of amides, sulfonamides, imines |

| Nitrile (-CN) | Grignard Reagents (R-MgX) | Ketone (-C(O)R) | Further carbon-carbon bond formation |

| Methylene (-CH2-) | Strong Base, Alkyl Halide (R-X) | Substituted Acetonitrile (-CHR-CN) | Introduction of diverse side chains |

Development of Novel Molecular Scaffolds and Organic Frameworks

The inherent structure of this compound can serve as the foundational core for the development of novel and complex molecular scaffolds. The pyrrole ring itself is a key component of many pharmacologically active compounds. By utilizing the reactivity of the acetonitrile group and the pyrrole NH, chemists can construct fused heterocyclic systems and other intricate molecular frameworks.

For example, intramolecular cyclization reactions can be envisioned where the cyanomethyl group participates in the formation of a new ring fused to the pyrrole core. Such strategies could lead to the synthesis of novel indolizine (B1195054) or pyrrolo[1,2-a]pyrazine (B1600676) analogues, which are scaffolds of interest in medicinal chemistry.

Furthermore, the bifunctional nature of this molecule, with reactive sites at the nitrile and the pyrrole nitrogen, makes it a potential candidate for the synthesis of well-defined oligomers or as a monomer in polymerization reactions, leading to the creation of novel organic materials with specific electronic or photophysical properties.

Role in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. The structure of this compound is well-suited for its participation in such reactions.

The active methylene group of the acetonitrile moiety can act as a nucleophile, initiating a cascade sequence. For instance, in a reaction with a suitable Michael acceptor, a cascade of conjugate addition followed by intramolecular cyclization could lead to the rapid assembly of complex polycyclic systems.

In the context of MCRs, this compound could potentially serve as one of the key components. For example, in a three-component reaction, the active methylene could react with an aldehyde and another nucleophile to generate a highly functionalized and complex molecule in a single operation. While specific examples directly employing this compound are not yet widely reported, its structural motifs are analogous to those found in substrates for well-established MCRs.

Table 2: Hypothetical Multicomponent Reaction Involving this compound

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product |

| Gewald-type Reaction | This compound | Aldehyde/Ketone | Elemental Sulfur | Substituted Thiophene (B33073) fused to Pyrrole |

| Hantzsch-type Dihydropyridine Synthesis | This compound (as β-ketoester equivalent) | Aldehyde | Ammonia (B1221849) | Dihydropyridine derivative with a pyrrole substituent |

Inspiration for the Development of New Synthetic Methodologies based on its Unique Reactivity Profile

The unique combination of a pyrrole ring, a phenyl substituent, and a cyanomethyl group in this compound can inspire the development of novel synthetic methodologies. The electronic interplay between these groups can lead to unexpected reactivity and selectivity, paving the way for new chemical transformations.

For instance, the development of new transition-metal-catalyzed reactions could exploit the C-H bonds of the pyrrole ring or the phenyl group for directed functionalization, with the cyanomethyl group acting as a coordinating or directing group. This could enable the regioselective introduction of new substituents, which would be challenging to achieve through traditional methods.

Moreover, the study of the photochemical or electrochemical behavior of this molecule could lead to the discovery of new cycloaddition or rearrangement reactions, expanding the toolbox of synthetic chemists for the construction of complex heterocyclic systems. The exploration of the reactivity of this compound under various conditions is likely to uncover novel and synthetically useful transformations.